ERAP1 Inhibition and Anti-Tumor Efficacy: Canthin-6-One vs. β-Carboline Class
Canthin-6-one (N1) is a selective ERAP1 inhibitor, a target not engaged by simpler β-carbolines like harmine or harmane. It directly binds ERAP1, disrupts the Hedgehog (HH) signaling pathway, and crosses the blood-brain barrier (BBB) [1]. In a preclinical model of HH-dependent medulloblastoma (MB), canthin-6-one inhibited tumor growth in vivo and improved survival [1].
| Evidence Dimension | In vivo anti-tumor efficacy & BBB penetration |
|---|---|
| Target Compound Data | Selective ERAP1 inhibition; crosses BBB; improves survival in HH-MB mouse model |
| Comparator Or Baseline | β-carboline class (e.g., harmine, harmane): No reported ERAP1 inhibition or BBB-penetrant anti-tumor efficacy |
| Quantified Difference | Not applicable (qualitative mechanistic distinction) |
| Conditions | In vitro and in vivo HH-dependent medulloblastoma models |
Why This Matters
For researchers targeting HH-driven cancers, canthin-6-one offers a unique, target-validated mechanism unavailable from generic β-carbolines, justifying its selection despite potential higher cost.
- [1] CNR Institutional Research Information System. 2026. Discovery of a new selective ERAP1 inhibitor for Hedgehog-dependent cancer treatment. View Source
